molecular formula C17H23N5O3 B2538362 1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 919031-11-1

1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2538362
CAS RN: 919031-11-1
M. Wt: 345.403
InChI Key: HHZRTWOVCHRYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C17H23N5O3 and its molecular weight is 345.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Purine derivatives have been synthesized through various chemical reactions highlighting the versatility and adaptability of purine as a core structure for chemical modifications. For instance, mesoionic purinone analogs have been synthesized from 4-amino-l-methylpyrimidin-6-ones, exhibiting hydrolytic ring-opening reactions and undergoing 1,3-dipolar cycloaddition, which may suggest potential for chemical transformations and applications in synthesizing novel compounds with tailored properties (Coburn & Taylor, 1982). Similarly, derivatives of 7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones have been obtained by intramolecular alkylation, demonstrating the chemical flexibility and potential for generating diverse biological activities (Simo, Rybár, & Alföldi, 1998).

Biological Activities and Applications

Purine derivatives have shown a wide range of biological activities, suggesting their potential in pharmaceutical and medicinal chemistry research. For example, certain imidazo[1,2-a]-s-triazine nucleosides, related in structure to purine analogs, have exhibited moderate antiviral activity, indicating the relevance of purine frameworks in developing antiviral agents (Kim et al., 1978). Another study synthesized 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them for serotonin receptor affinity and phosphodiesterase inhibitor activity, underlining the therapeutic potential of purine derivatives in neuropsychiatric disorders (Zagórska et al., 2016).

Furthermore, the synthesis of 6-cyano-9-substituted-9H-purines and their conversion to pyrimidino[5,4-d]pyrimidines through ring expansion reactions highlight the chemical diversity and potential for discovering novel biological activities (Al‐Azmi et al., 2001). The isolation of purine alkaloids from marine sources also suggests the natural occurrence and ecological significance of purine derivatives, potentially offering novel bioactive compounds for drug discovery (Qi, Zhang, & Huang, 2008).

properties

IUPAC Name

6-butan-2-yl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-7-9(2)21-11(4)12(5)22-13-14(18-16(21)22)19(6)17(25)20(15(13)24)8-10(3)23/h9H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZRTWOVCHRYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16610308

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